Stereochemistry-Dependent Reactivity: trans-Configuration Prevents Undesired Cyclization
The trans-2-phenylcyclopropyl isocyanate scaffold exhibits stereochemistry-dependent radical reactivity. Experimental data show that the trans-2-(2-isocyanato)cyclopropylphenyl radical prevents cyclization entirely, whereas the analogous cis-isomer undergoes isomerization and enables cyclization pathways [1]. In radical reactions with tributyltin hydride and tris(trimethylsilyl)silane, the main product from both trans- and cis-isocyanatocyclopropyl precursors was trans-(2-isocyanatocyclopropyl)benzene, with only trace amounts of cyclized products detected from the cyclopropane precursor [1].
| Evidence Dimension | Radical cyclization behavior |
|---|---|
| Target Compound Data | Prevents cyclization; yields trans-(2-isocyanatocyclopropyl)benzene as main product |
| Comparator Or Baseline | cis-1-bromo-(2-isocyanatocyclopropyl)benzene |
| Quantified Difference | cis-isomer undergoes isomerization to trans before reaction; both yield same trans product, but cis enables cyclization pathways trans cannot access |
| Conditions | Homolytic reactions with Bu3SnH and (TMS)3SiH; radical precursors trans- and cis-1-bromo-(2-isocyanatocyclopropyl)benzene prepared via Curtius rearrangement |
Why This Matters
This stereochemical control is critical for applications where undesired cyclization side reactions would compromise synthetic yield or introduce unwanted byproducts.
- [1] Minin, P. L., & Walton, J. C. (2004). An exploratory study of ring closures of aryl radicals onto cyclopropyl- and oxiranyl-isocyanate acceptors. Organic & Biomolecular Chemistry, 2(17), 2471-2475. DOI: 10.1039/B405735J. View Source
